molecular formula C20H20FN3O B5603749 N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5603749
M. Wt: 337.4 g/mol
InChI Key: OSWGTYMMCJMPBS-UHFFFAOYSA-N
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Description

N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of 2-aminopyridine, 4-fluorobenzaldehyde, and cyclopentanone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The resulting intermediate is then subjected to further cyclization and functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or sulfonic acids .

Scientific Research Applications

N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to the presence of the 4-fluorophenyl and cyclopentyl groups, which confer distinct chemical and biological properties. These substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-6-4-16(5-7-17)20(9-1-2-10-20)14-23-19(25)15-3-8-18-22-11-12-24(18)13-15/h3-8,11-13H,1-2,9-10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWGTYMMCJMPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.